molecular formula C2HBrN2S B1288382 5-bromo-1,2,4-Thiadiazole CAS No. 43201-13-4

5-bromo-1,2,4-Thiadiazole

Cat. No.: B1288382
CAS No.: 43201-13-4
M. Wt: 165.01 g/mol
InChI Key: UBUUGFLYVXDUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2,4-Thiadiazole: is a heterocyclic compound containing a five-membered ring with one sulfur atom, two nitrogen atoms, and one bromine atom. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

5-bromo-1,2,4-Thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclin-dependent kinase 9 (CDK9) and cyclin T1, which are key regulators of transcription . The binding of this compound to these proteins can inhibit their activity, leading to alterations in gene expression and cellular function.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to exert cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate the activity of key signaling molecules, such as topoisomerase II, resulting in DNA damage and cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDK9 and topoisomerase II, inhibiting their activity and leading to changes in gene expression . The compound’s interaction with these enzymes can result in the inhibition of transcription and replication processes, ultimately causing cell death. Additionally, this compound can induce oxidative stress and disrupt mitochondrial function, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to the compound can lead to the accumulation of reactive oxygen species (ROS) and oxidative damage, affecting cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits potent anticancer activity, inhibiting tumor growth and inducing apoptosis . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can modulate metabolic flux and alter metabolite levels, impacting cellular metabolism . For example, it has been shown to inhibit the activity of key metabolic enzymes, such as cytochrome P450, affecting the metabolism of other drugs and endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific tissues and compartments . This selective distribution is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites while minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-1,2,4-Thiadiazole typically involves the bromination of 1,2,4-thiadiazole. One common method includes the reaction of 1,2,4-thiadiazole with bromine in the presence of an oxidant. The process can be summarized as follows :

    Pretreatment: Dissolve 1,2,4-thiadiazole in an acid solution to obtain a reaction-ready solution.

    Bromination: Mix the solution with bromine for a preliminary reaction.

    Oxidation: Continue the reaction in the presence of an oxidant to obtain the brominated product.

    Alkali Analysis: Perform alkali analysis on the brominated material to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2,4-Thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Comparison with Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,5-Thiadiazole
  • 1,3,4-Thiadiazole

Comparison:

5-Bromo-1,2,4-Thiadiazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-bromo-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2S/c3-2-4-1-5-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUUGFLYVXDUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602787
Record name 5-Bromo-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43201-13-4
Record name 5-Bromo-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1,2,4-Thiadiazole
Reactant of Route 2
5-bromo-1,2,4-Thiadiazole
Reactant of Route 3
Reactant of Route 3
5-bromo-1,2,4-Thiadiazole
Reactant of Route 4
Reactant of Route 4
5-bromo-1,2,4-Thiadiazole
Reactant of Route 5
5-bromo-1,2,4-Thiadiazole
Reactant of Route 6
5-bromo-1,2,4-Thiadiazole
Customer
Q & A

Q1: What are the basic physicochemical properties of 1,2,4-Thiadiazole?

A1: 1,2,4-Thiadiazole [] is a colorless liquid with a melting point ranging from -33 to -35 °C and a boiling point of 120.7–121.2 °C at standard pressure (753 mmHg). Its density is 1.3298 g/mL at 20 °C. It has a maximum absorbance wavelength (λmax) at 229 nm with a molar absorptivity (log ε) of 3.73. []

Q2: In what solvents is 1,2,4-Thiadiazole soluble?

A2: 1,2,4-Thiadiazole exhibits good solubility in polar solvents like water, ethanol, acetone, and glacial acetic acid. It shows moderate solubility in diethyl ether and limited solubility in less polar solvents like benzene, petroleum ether, carbon tetrachloride, and ethyl acetate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.